molecular formula C19H22O2Si B14386378 (1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid CAS No. 88082-48-8

(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid

Cat. No.: B14386378
CAS No.: 88082-48-8
M. Wt: 310.5 g/mol
InChI Key: UEENELCHMNTNQW-IBGZPJMESA-N
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Description

(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring substituted with diphenyl and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diphenylcyclopropane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography can ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenyl ketone derivatives, while reduction can produce diphenyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. Its stability and reactivity make it a valuable tool for investigating biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Diphenylcyclopropane: Lacks the trimethylsilyl group, resulting in different reactivity and stability.

    Trimethylsilylcyclopropane: Lacks the diphenyl groups, leading to different chemical properties and applications.

Uniqueness

(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid is unique due to the combination of diphenyl and trimethylsilyl groups on the cyclopropane ring. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

88082-48-8

Molecular Formula

C19H22O2Si

Molecular Weight

310.5 g/mol

IUPAC Name

(1R)-2,2-diphenyl-1-trimethylsilylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C19H22O2Si/c1-22(2,3)19(17(20)21)14-18(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,20,21)/t19-/m0/s1

InChI Key

UEENELCHMNTNQW-IBGZPJMESA-N

Isomeric SMILES

C[Si](C)(C)[C@@]1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

C[Si](C)(C)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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